molecular formula C12H16O4 B14367309 Benzaldehyde, 2,4,5-trimethoxy-3,6-dimethyl- CAS No. 92421-47-1

Benzaldehyde, 2,4,5-trimethoxy-3,6-dimethyl-

Cat. No.: B14367309
CAS No.: 92421-47-1
M. Wt: 224.25 g/mol
InChI Key: CKQVIVNVLKSGMC-UHFFFAOYSA-N
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Description

Benzaldehyde, 2,4,5-trimethoxy-3,6-dimethyl- is an organic compound with the molecular formula C12H16O4. It is a derivative of benzaldehyde, characterized by the presence of three methoxy groups and two methyl groups attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: Benzaldehyde, 2,4,5-trimethoxy-3,6-dimethyl- can be synthesized through the methylation of benzaldehyde derivatives. One common method involves the use of dimethyl sulfate as a methylating agent in the presence of a base such as sodium hydroxide.

    Industrial Production: On an industrial scale, the compound can be synthesized from p-cresol through aromatic substitution with bromine, followed by nucleophilic substitution with sodium methoxide.

Types of Reactions:

    Oxidation: Benzaldehyde, 2,4,5-trimethoxy-3,6-dimethyl- can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated derivatives.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2,4,5-trimethoxy-3,6-dimethyl- involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its reactivity, allowing it to participate in various chemical reactions. In biological systems, it may interact with enzymes and receptors, leading to its observed antimicrobial and antifungal effects .

Comparison with Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: This compound is similar in structure but lacks the additional methyl groups.

    2,4,6-Trimethoxybenzaldehyde: Another similar compound with methoxy groups at different positions.

Uniqueness: Benzaldehyde, 2,4,5-trimethoxy-3,6-dimethyl- is unique due to the specific arrangement of its methoxy and methyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and applications that are not possible with other similar compounds.

Properties

CAS No.

92421-47-1

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2,4,5-trimethoxy-3,6-dimethylbenzaldehyde

InChI

InChI=1S/C12H16O4/c1-7-9(6-13)10(14-3)8(2)12(16-5)11(7)15-4/h6H,1-5H3

InChI Key

CKQVIVNVLKSGMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1OC)OC)C)OC)C=O

Origin of Product

United States

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